Cas no 53309-89-0 (Benzeneethanamine, a-ethyl-)
Benzeneethanamine, a-ethyl- structure
Product Name:Benzeneethanamine, a-ethyl-
Numero CAS:53309-89-0
MF:C10H15N
MW:149.232802629471
CID:371262
PubChem ID:103771
Update Time:2025-04-19
Benzeneethanamine, a-ethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanamine, a-ethyl-
- 1-PHENYL-2-AMINOBUTANE
- 1-phenylbutan-2-amine
- 1-Phenyl-2-amino-butan
- benzeneethanamine, alpha-ethyl-
- Phenethylamine, .alpha.-ethyl-
- NS00018421
- beta-Phenyl-n-butyl-amin
- 1-Benzylpropylamine
- AKOS008135523
- 1-Fenylo-3-metylo-aminopropan
- 1-Phenyl-2-butanamine
- Z431980016
- L76NRN6FL5
- 1-Phenyl-2-amino-butan [German]
- 1-Benzyl-propylamine
- IOLQWLOHKZENDW-UHFFFAOYSA-N
- DL-alpha-Ethylphenethylamine
- AM20040652
- 30543-88-5
- Phenylisobutylamine
- EN300-65190
- BDBM50028649
- Phenethylamine, alpha-ethyl-, (+/-)-
- Aurora KA-7111
- 53309-89-0
- 2-Amino-1-phenylbutane
- beta-Phenyl-N-butylamine
- Phenethylamine, alpha-ethyl-
- 1-Fenylo-3-metylo-aminopropan [Polish]
- Y13611
- alpha-ethylphenethylamine
- SCHEMBL43428
- 1-benzyl-propyl-amine
- AB91931
- (+/-)-alpha-Ethylphenylethylamine
- Q15409350
- BRN 2690196
- CHEMBL21360
- PD042417
- DTXSID50874112
- beta-Phenyl-n-butyl-amin [German]
-
- Inchi: 1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3
- Chiave InChI: IOLQWLOHKZENDW-UHFFFAOYSA-N
- Sorrisi: NC(CC)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 149.12055
- Massa monoisotopica: 149.120449
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 95
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 26
Proprietà sperimentali
- Densità: 0.936
- Punto di ebollizione: 228.8°C at 760 mmHg
- Punto di infiammabilità: 95.9°C
- Indice di rifrazione: 1.521
- PSA: 26.02
Benzeneethanamine, a-ethyl- Letteratura correlata
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
53309-89-0 (Benzeneethanamine, a-ethyl-) Prodotti correlati
- 60-15-1(Benzeneethanamine, a-methyl-)
- 30543-88-5(1-Phenyl-2-butanamine)
- 4275-43-8(1,3-diphenylpropan-2-amine)
- 22374-89-6(1-Methyl-3-phenylpropylamine)
- 937-52-0((R)-4-Phenyl-2-butanamine)
- 63951-01-9(1-Phenylpentan-2-amine)
- 22148-77-2(1-methyl-3-phenylpropylamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso